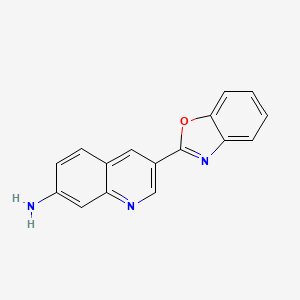
7-Chloro-8-fluoro-6-(trifluoromethyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-8-fluoro-6-(trifluoromethyl)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-8-fluoro-6-(trifluoromethyl)quinazolin-4(3H)-one typically involves multi-step organic reactions One common method includes the cyclization of appropriate aniline derivatives with carbonyl compounds under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of partially or fully reduced quinazolinones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Chloro-8-fluoro-6-(trifluoromethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-6-(trifluoromethyl)quinazolin-4(3H)-one
- 8-Fluoro-6-(trifluoromethyl)quinazolin-4(3H)-one
- 7-Chloro-8-fluoroquinazolin-4(3H)-one
Uniqueness
7-Chloro-8-fluoro-6-(trifluoromethyl)quinazolin-4(3H)-one is unique due to the presence of both chloro and fluoro substituents along with a trifluoromethyl group. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other quinazolinone derivatives.
Properties
Molecular Formula |
C9H3ClF4N2O |
|---|---|
Molecular Weight |
266.58 g/mol |
IUPAC Name |
7-chloro-8-fluoro-6-(trifluoromethyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C9H3ClF4N2O/c10-5-4(9(12,13)14)1-3-7(6(5)11)15-2-16-8(3)17/h1-2H,(H,15,16,17) |
InChI Key |
NLMNNQBFFBRSDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C(=C1C(F)(F)F)Cl)F)N=CNC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Hydroxy-7,15-diazadispiro[5.2.5.2]hexadec-1-ene-8,16-dione](/img/structure/B11854879.png)
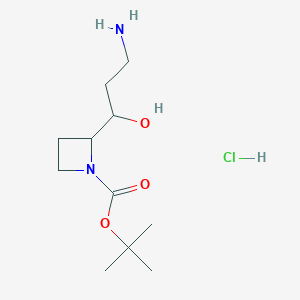
![7-Benzyl-4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11854890.png)

![4-(Naphthalen-1-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine](/img/structure/B11854903.png)
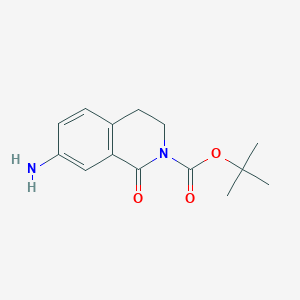
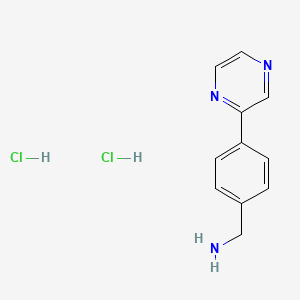
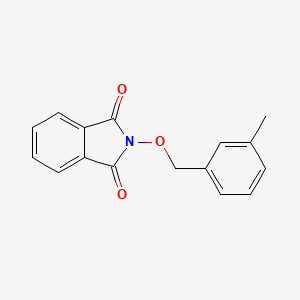
![tert-Butyl (5-chlorobenzo[d]oxazol-7-yl)carbamate](/img/structure/B11854918.png)

![7-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-oxa-7-azaspiro[3.5]nonane](/img/structure/B11854932.png)
